molecular formula C8H14ClNO B13729606 9-Azabicyclo[3.3.1]nonan-3-one HCl

9-Azabicyclo[3.3.1]nonan-3-one HCl

Katalognummer: B13729606
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: XGESYOBZBRDUBC-UKMDXRBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 72761-60-5), also known as norp-seudopelletierine hydrochloride, is a bicyclic tertiary amine with a ketone functional group at the 3-position. It serves as a key intermediate in synthesizing bioactive compounds, including granisetron derivatives and alkaloids . The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications . Its bicyclo[3.3.1]nonane scaffold is conformationally rigid, with ring puckering influencing its interactions in biological systems .

Eigenschaften

Molekularformel

C8H14ClNO

Molekulargewicht

175.65 g/mol

IUPAC-Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H/t6-,7+;

InChI-Schlüssel

XGESYOBZBRDUBC-UKMDXRBESA-N

Isomerische SMILES

C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl

Kanonische SMILES

C1CC2CC(=O)CC(C1)N2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Detailed Stepwise Preparation

The most detailed and reproducible method is based on the procedure published by Organic Syntheses (2022), which can be summarized as follows:

Step A: Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Intermediate)
  • Reactants: Acetone-1,3-dicarboxylic acid, glutaraldehyde (50% aqueous), benzylamine, sulfuric acid, sodium acetate.
  • Conditions: The reaction is performed in aqueous medium at controlled temperatures (0–10 °C initially, then aged at 5 °C and 25 °C).
  • Process: Benzylamine is added to water, acidified with sulfuric acid, followed by the addition of glutaraldehyde and acetone dicarboxylic acid under cooling. Sodium acetate solution is then added slowly. The mixture is aged to allow ring closure and formation of the bicyclic intermediate.
  • Isolation: The crude intermediate is extracted and used directly for the next step.
  • Yield: Approximately 57% assay yield of the intermediate compound 3.
Step B: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • Reagent: Sodium borohydride.
  • Conditions: Reduction of the ketone to the corresponding alcohol under controlled temperature.
  • Outcome: High conversion (>99%) to the alcohol intermediate, isolated as an oily residue with 93% yield.
Step C: Conversion to Olefin Intermediate
  • Reagent: Sulfuric acid treatment to form the olefin derivative.
  • Conditions: Heating at 100 °C for 20 hours.
  • This step prepares the compound for catalytic hydrogenation.
Step D: Catalytic Hydrogenation to 9-Azabicyclo[3.3.1]nonane
  • Catalyst: Palladium hydroxide on carbon (20 wt%).
  • Conditions: Hydrogenation at 50 psi hydrogen pressure, 50 °C for 48 hours.
  • Outcome: Complete conversion to 9-azabicyclo[3.3.1]nonane.
  • The product is subsequently oxidized to the N-oxyl radical (ABNO) if desired.
Step E: Formation of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
  • The ketone form is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system.
  • This salt form enhances stability and handling properties.

Alternative Reduction Methods

  • Hydrogenation using ruthenium catalysts has been reported for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding alcohols or amines.
  • Sodium borohydride is commonly used for selective reduction of ketones in this system.

Reaction Conditions and Reagents Summary Table

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
A Condensation/Ring closure Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4, NaOAc 0–25 °C 57 Multi-step addition, slow aging for completion
B Reduction Sodium borohydride 0–25 °C 93 Converts ketone to alcohol
C Acid-catalyzed dehydration Sulfuric acid 100 °C, 20 h N/A Forms olefin intermediate
D Catalytic hydrogenation Pd(OH)2/C, H2 (50 psi) 50 °C, 48 h >99 Converts olefin to bicyclic amine
E Salt formation HCl treatment Ambient Quantitative Forms hydrochloride salt

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C8H13NO (free base), plus HCl for salt
Molecular Weight Approx. 155 g/mol (free base)
Solubility Soluble in water, DMSO, and organic solvents
Stability Stable as hydrochloride salt under dry conditions
Key Functional Groups Bicyclic amine, ketone at 3-position

Final Remarks

The preparation of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride is a mature field supported by detailed synthetic protocols and industrial adaptations. The compound's bicyclic structure with nitrogen and ketone functionalities makes it a versatile intermediate in organic synthesis and catalysis. The combination of condensation, reduction, and salt formation steps, when carefully controlled, yields high purity product suitable for research and industrial applications. The diversity of reagents and conditions reported across academic and industrial literature underscores the robustness of these methods.

Analyse Chemischer Reaktionen

Types of Reactions

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving 4,4′-dimethoxy-2,2′-bipyridine and copper complexes . This catalytic system facilitates the transfer of oxygen to the substrate, leading to the formation of the desired oxidation products.

Vergleich Mit ähnlichen Verbindungen

Substituent-Modified Derivatives

Table 1: Derivatives with Aromatic Substitutions

Compound Name Substituents Melting Point (°C) Key Properties Reference
10 3,4-Dimethoxybenzylidene 138.0–139.0 Yellow solid, IR/NMR data provided
11 3,4,5-Trimethoxybenzylidene 191.0–192.0 Enhanced aromaticity, higher melting point
12A 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzylidene (trihydrochloride) 164.0–165.0 Improved water solubility due to HCl salt
13 4-Hydroxy-3-methoxybenzylidene Not reported Potential antioxidant activity
  • Key Insight : Methoxy and hydroxy substituents influence electronic properties and solubility. The trihydrochloride form (12A) shows improved solubility compared to neutral analogs .

Heteroatom-Substituted Analogs

Table 2: Oxygen- and Nitrogen-Modified Analogs

Compound Name Structural Modification Properties Reference
3-Oxa-7-azabicyclo[3.3.1]nonane Oxygen replaces nitrogen at 7-position Altered hydrogen-bonding capacity
9-Hydroxy-9-azabicyclo[3.3.1]nonane Hydroxyl group at 9-position Increased polarity, potential for glycosylation
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Methyl group at 9-position Reduced basicity, improved lipophilicity
  • Key Insight : Oxygen substitution (e.g., 3-Oxa analog) reduces nitrogen’s basicity, while hydroxylation increases hydrophilicity . Methylation at the 9-position (e.g., 9-methyl analog) enhances lipophilicity, critical for blood-brain barrier penetration .

Benzyl-Substituted Derivatives

Table 3: Benzyl-Modified Analogs

Compound Name Substituent CAS Number Application Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl Benzyl at 9-position 2291-59-0 Pharmaceutical intermediate
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl at 9-position Not reported Granisetron derivative precursor

Pharmacologically Relevant Derivatives

  • 9-Azabicyclo[3.3.1]non-3-yl-amino Derivatives: These compounds, highlighted in a European patent, exhibit chemoselective oxidative properties and are explored for anticancer and antiviral applications .
  • N-Oxyl Radical (keto-ABNO): The oxidized form (CAS 7123-92-4) acts as a catalyst in organic synthesis, demonstrating the scaffold’s versatility beyond medicinal chemistry .

Physicochemical and Conformational Analysis

  • Ring Puckering: The bicyclo[3.3.1]nonane system exhibits distinct puckering conformations, quantified by amplitude and phase coordinates. This rigidity is critical for maintaining bioactive conformations .
  • Salt vs. Free Base : The hydrochloride salt (72761-60-5) offers superior crystallinity and stability compared to the free base (4390-39-0), making it preferred in drug formulations .

Biologische Aktivität

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride (ABNO HCl) is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of ABNO HCl, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 9-Azabicyclo[3.3.1]nonan-3-one HCl is C9H16ClNOC_9H_{16}ClNO with a molecular weight of 189.69 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

ABNO HCl exhibits multiple modes of action, primarily as a mixed neurotransmitter reuptake inhibitor. It has been shown to inhibit the reuptake of key monoamines such as serotonin, norepinephrine, and dopamine, which are critical in the treatment of mood disorders and other neurological conditions .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Reuptake Inhibition Inhibits serotonin, norepinephrine, and dopamine reuptake, potentially useful in treating depression and anxiety disorders .
Antitumor Activity Exhibits significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Activity Demonstrates effectiveness against a range of bacterial strains, suggesting utility in infectious disease management .

Neuropharmacological Studies

A study highlighted the effectiveness of ABNO derivatives in binding to human muscarinic receptors (M1-M5), showcasing their potential as therapeutic agents for neurological conditions. The compound displayed Ki values significantly lower than traditional agonists like carbachol, indicating high receptor affinity and selectivity .

Antitumor Activity

Research has demonstrated that 9-azabicyclo[3.3.1]nonan-3-one derivatives exhibit potent antitumor properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer), with IC50 values suggesting effective cytotoxicity at low concentrations .

Antimicrobial Properties

The antimicrobial efficacy of ABNO has been evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, supporting its potential application in treating bacterial infections .

Case Studies

  • Case Study on Antidepressant Effects
    A clinical trial involving ABNO derivatives demonstrated significant improvements in depressive symptoms among participants compared to placebo groups. The compound's ability to modulate neurotransmitter levels was linked to these therapeutic effects.
  • Anticancer Efficacy
    In laboratory settings, derivatives of ABNO were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigations are warranted to explore the underlying mechanisms and optimize formulations for clinical use.

Q & A

Q. Critical Factors :

  • Catalyst choice (ruthenium vs. palladium) impacts enantiomeric excess (e.g., Ru catalysts favor endo-products).
  • Solvent polarity (methanol vs. butanol) alters reaction kinetics and byproduct formation .

Basic: What structural features govern its reactivity in oxidation catalysis?

Methodological Answer:
The compound’s bicyclic framework and ketone group enable catalytic activity in alcohol-to-carbonyl oxidations. Key mechanisms include:

  • Nitroxyl Radical Intermediates : Acts as a stable radical (e.g., ABNO analog) under aerobic conditions, facilitating electron transfer via Fe(NO₃)₃·9H₂O co-catalysis .
  • Substrate Selectivity : Primary alcohols are oxidized faster than secondary alcohols (kinetic studies show 3:1 rate ratio) due to steric hindrance in the bicyclic cavity .

Q. Table 1: Oxidation Efficiency with Different Alcohols

SubstrateConversion (%)Selectivity (%)
1° Alcohol (e.g., ethanol)9895
2° Alcohol (e.g., isopropanol)7588

Advanced: How does conformational flexibility impact its biological activity?

Methodological Answer:
Carbon-13 NMR studies reveal two dominant conformers:

  • Chair-Boat (endo-alcohol) : Stabilized by intramolecular H-bonding; prevalent in polar solvents (e.g., D₂O) .
  • Double-Chair (exo-alcohol) : Observed in apolar solvents (e.g., CDCl₃) with reduced H-bonding .

Q. Biological Implications :

  • The chair-boat conformation enhances binding to monoamine transporters (e.g., serotonin reuptake inhibition) due to optimal spatial alignment with hydrophobic pockets .
  • Conformational rigidity in derivatives (e.g., 9-benzyl analogs) reduces off-target effects in neuropharmacological assays .

Advanced: How to resolve contradictions in enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:
Discrepancies in ee (e.g., 70% vs. 90% in Ru vs. Pd catalysis) arise from:

  • Catalyst-Substrate Mismatch : Ru complexes favor endo-transition states, while Pd may induce racemization via π-allyl intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving ee by 15–20% .

Q. Mitigation Strategies :

  • Use chiral auxiliaries (e.g., (R)-BINAP) with Ru catalysts to achieve >99% ee .
  • Monitor reaction progress via HPLC with chiral columns to detect early racemization .

Advanced: How does it compare to 9-benzyl derivatives in drug discovery?

Methodological Answer:
Comparative Table 2: Key Differences

Property9-Azabicyclo[3.3.1]nonan-3-one HCl9-Benzyl Derivative
Bioavailability Moderate (LogP ~1.2)High (LogP ~2.8)
Monoamine Reuptake IC₅₀ 120 nM (SERT)85 nM (SERT)
Metabolic Stability t₁/₂ = 2.1 hrs (rat liver microsomes)t₁/₂ = 4.8 hrs

Rationale : The benzyl group enhances lipophilicity and target engagement but may increase cytotoxicity (e.g., 20% reduction in cell viability at 10 µM) .

Basic: What analytical techniques ensure purity and stability?

Methodological Answer:

  • HPLC-MS : Quantifies residual solvents (e.g., methanol <0.1%) and detects degradation products (e.g., oxidized ketones) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, critical for storage .
  • ¹³C NMR : Identifies conformational impurities (e.g., exo-alcohol contaminants <1%) .

Advanced: What in vitro models validate its neuropharmacological potential?

Methodological Answer:

  • HEK-293 Cells Expressing hSERT : IC₅₀ values determined via [³H]-serotonin uptake assays .
  • Rodent Pain Models : Tail-flick tests show 30% pain reduction at 10 mg/kg (dose-dependent) .
  • Microdialysis in Rats : Increases synaptic dopamine (150% baseline) in the prefrontal cortex .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.